1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol

Description

Chemical Structure and Nomenclature

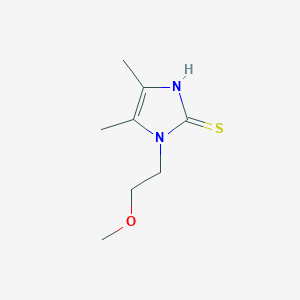

1-(2-Methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 929975-77-9) is a heterocyclic organic compound with the molecular formula $$ \text{C}8\text{H}{14}\text{N}_2\text{OS} $$. Its systematic IUPAC name reflects its structural features: a five-membered imidazole ring substituted with a 2-methoxyethyl group at the N1 position, methyl groups at the C4 and C5 positions, and a thiol (-SH) functional group at the C2 position. The SMILES notation $$ \text{SC1=NC(C)=C(C)N1CCOC} $$ further clarifies the connectivity, emphasizing the sulfur atom at position 2 and the methoxyethyl side chain.

Table 1: Molecular and structural data

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{14}\text{N}_2\text{OS} $$ |

| Molecular Weight | 186.27 g/mol |

| SMILES | SC1=NC(C)=C(C)N1CCOC |

| Tautomerism | Exists as thiol-thione tautomers |

The compound belongs to the imidazole-thiol family, characterized by a sulfur atom replacing one nitrogen in the imidazole ring. This structural modification enhances its reactivity in coordination chemistry and biological systems.

Physical and Chemical Properties

The compound exhibits moderate lipophilicity due to the methoxyethyl group, which balances the polar thiol and imidazole moieties. Key physical properties include:

- Solubility : Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but poorly soluble in water.

- Melting Point : Not explicitly reported, but analogous imidazole-thiols typically melt between 120–160°C.

- Stability : Stable under inert atmospheres but susceptible to oxidation in the presence of strong oxidizing agents.

The thiol group ($$ \text{-SH} $$) confers acidity, with an estimated $$ \text{p}K_a $$ of ~10–11, similar to other aromatic thiols. This allows deprotonation to form thiolate anions ($$ \text{-S}^- $$), which participate in nucleophilic reactions or metal coordination. The methoxyethyl chain enhances solubility in organic media while minimally affecting steric bulk, making the compound versatile in synthetic applications.

Historical Context of Imidazole-Thiol Chemistry

Imidazole derivatives have been studied since the 19th century, with H. Debus’s seminal synthesis of imidazole in 1858. Thiol-substituted imidazoles emerged later, driven by their utility in medicinal and coordination chemistry. The discovery of histidine-derived biomolecules (e.g., histamine) highlighted imidazole’s biological relevance, spurring interest in functionalized variants.

1-(2-Methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol represents a modern advancement, synthesized via alkylation of 4,5-dimethyl-1H-imidazole-2-thiol. This modification, first reported in the early 21st century, aimed to improve solubility for pharmaceutical applications.

Significance in Heterocyclic Chemistry

Imidazole-thiols are pivotal in heterocyclic chemistry due to their dual functionality:

- Coordination Chemistry : The thiol group binds transition metals (e.g., Cu, Zn), forming stable complexes used in catalysis and materials science.

- Drug Design : Imidazole cores are ubiquitous in pharmaceuticals (e.g., antifungal agents). The thiol moiety enables covalent interactions with biological targets, while the methoxyethyl group enhances pharmacokinetic properties.

Table 2: Comparative analysis with related imidazole-thiols

This compound’s unique substitution pattern enables applications in asymmetric catalysis and bioactive molecule synthesis, distinguishing it from simpler imidazole-thiol derivatives.

Properties

IUPAC Name |

3-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6-7(2)10(4-5-11-3)8(12)9-6/h4-5H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNKBUOPMTXWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol typically involves the reaction of 4,5-dimethylimidazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The thiol group is introduced by subsequent reaction with thiourea followed by hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Imidazole derivatives.

Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of imidazole derivatives, including 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol. Research indicates that compounds containing imidazole rings can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In vitro tests have shown that derivatives of imidazole can effectively reduce the production of prostaglandins, which are mediators of inflammation. For instance, one study reported IC50 values for COX-2 inhibition ranging from 0.04 to 0.36 μmol for various derivatives, suggesting that similar compounds may exhibit comparable efficacy .

2. Antioxidant Properties

Imidazole-containing compounds are also recognized for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thiol group in the compound enhances its ability to donate electrons and neutralize free radicals, making it a candidate for further exploration in antioxidant therapy.

Biochemical Applications

1. Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. Its potential as an enzyme inhibitor can be explored through structure-activity relationship (SAR) analyses, which help in understanding how modifications to the compound affect its inhibitory capabilities.

2. Proteomics Research

In proteomics, 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol is used as a reagent for labeling proteins or peptides due to its thiol group. This application is crucial in studying protein interactions and modifications within biological systems .

Material Science Applications

1. Coordination Chemistry

The presence of nitrogen and sulfur atoms in the compound allows it to form coordination complexes with transition metals. These complexes can be utilized in catalysis and materials science for developing new materials with specific electronic or optical properties.

2. Synthesis of Novel Materials

Research has indicated that imidazole derivatives can serve as precursors for synthesizing novel polymers or nanomaterials with enhanced properties, such as improved thermal stability or conductivity.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with nucleophilic sites in biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Analysis

Solubility and Reactivity :

- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to cyclohexyl () or diphenyl () substituents.

- The thiol group at C2 offers higher nucleophilic reactivity than thione derivatives (e.g., 1-cyclohexyl-4,5-dimethylimidazole-2-thione), making it more suitable for covalent bonding in drug design .

Biological Activity: 4,5-Diphenyl-1H-imidazol-2-thiol derivatives () exhibit antibacterial activity, suggesting that the target compound’s dimethyl and methoxyethyl groups may modulate similar effects with improved pharmacokinetics.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for 4,5-diphenyl-1H-imidazol-2-thiol (condensation with thiourea followed by alkylation) .

- Contrast with 1-(4-methoxyphenyl) derivatives (), which use Suzuki couplings for aryl group introduction .

Thermal and Physical Properties :

- Cyclohexyl and diphenyl derivatives () have higher melting points due to increased molecular rigidity and van der Waals interactions.

- The target compound’s smaller substituents (methyl, methoxyethyl) may result in lower melting points and improved processability.

Data Table: Selected Properties of Imidazole Derivatives

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2-thiol group is critical for biological activity, as seen in diphenyl derivatives . Replacement with thione () reduces reactivity, underscoring the importance of the -SH group.

- Synthetic Flexibility : The methoxyethyl group allows for modular synthesis, enabling tuning of solubility without compromising steric accessibility .

- Cyclohexyl derivatives () may pose fewer storage challenges .

Biological Activity

1-(2-Methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular structure of 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol features:

- Thiol Group : Capable of forming covalent bonds with cysteine residues in proteins.

- Imidazole Ring : Engages in hydrogen bonding and π-π interactions, influencing binding affinity.

The biological activity of 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol is primarily attributed to its thiol group, which can:

- Inhibit Enzyme Activity : By forming covalent bonds with active site residues.

- Modulate Protein Function : Through reversible interactions that affect protein conformation and function.

Antioxidant Activity

Research indicates that compounds with thiol groups exhibit significant antioxidant properties. The mechanism involves the neutralization of free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of imidazole derivatives:

- Cell Cycle Arrest : In HepG2 cancer cells, treatment with related imidazole compounds resulted in G1 phase arrest. This was evidenced by flow cytometry analysis showing an increase in G0-G1 phase cells from 52.39% to 72.13% after treatment .

- Induction of Apoptosis : The same studies indicated a marked increase in apoptotic cells after treatment with imidazole derivatives, suggesting a mechanism for the observed anticancer effects .

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes:

- α-Glucosidase Inhibition : Related compounds have shown promising results as inhibitors of α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption .

Case Studies

Research Findings

Recent studies highlight the diverse biological activities associated with imidazole derivatives:

- Antidiabetic Effects : Compounds similar to 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol have shown efficacy in inhibiting α-glucosidase, leading to decreased postprandial blood glucose levels .

- Antimicrobial Properties : Research on nitroimidazoles has revealed antibacterial activity against resistant strains of bacteria, indicating potential applications in treating infections .

- Cytotoxic Effects : Various derivatives have been tested for cytotoxicity against cancer cell lines, revealing that modifications to the imidazole ring can enhance or reduce activity .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are used to characterize 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol?

- Answer : Structural elucidation typically employs single-crystal X-ray diffraction (mean C–C bond length: 0.002 Å, -factor: 0.039) . Complementary techniques include / NMR (to confirm substituent positions and electronic environments) and IR spectroscopy (to identify functional groups like thiols or methoxyethyl chains). For example, similar imidazole derivatives show characteristic NMR shifts at 160–170 ppm for thiolated carbons .

Q. How do substituents on the imidazole ring influence the compound’s solubility and reactivity?

- Answer : Substituents like the methoxyethyl group enhance solubility in polar solvents (e.g., ethanol or DMSO) due to hydrogen bonding, while the thiol group increases susceptibility to oxidation, requiring inert atmospheres during synthesis . Methyl groups at positions 4 and 5 introduce steric hindrance, reducing nucleophilic substitution rates compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies optimize the synthesis of 1-(2-methoxyethyl)-4,5-dimethyl-1H-imidazole-2-thiol to achieve >90% yield?

- Answer : Key parameters include:

- Catalyst selection : Use Cu(I) or Pd-based catalysts for thiolation steps, as demonstrated in analogous imidazole syntheses (e.g., 2-thiophenylimidazoles) .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and thiol incorporation efficiency .

- Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid thiol oxidation .

Q. How can computational modeling predict the biological activity of this compound?

- Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., fungal cytochrome P450 enzymes). For example, analogs like α-(2,4-dichlorophenyl)-imidazole-ethanol show antifungal activity via sterol biosynthesis inhibition, with docking scores <−7.0 kcal/mol . DFT calculations further evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How are contradictions in spectroscopic data resolved when characterizing derivatives?

- Answer : Contradictions (e.g., unexpected NMR splitting) are addressed by:

- Cross-validation : Compare X-ray crystallography data (e.g., dihedral angles between imidazole and methoxyethyl groups) with NMR/IR results .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the methoxyethyl chain .

- Isotopic labeling : -labeled imidazoles clarify nitrogen hybridization states in ambiguous cases .

Q. What role do reaction intermediates play in the mechanistic pathway of thiolation?

- Answer : Intermediates such as imidazole-2-thiones are critical. For example, in the synthesis of 2-thiolated benzimidazoles, thiolation proceeds via a radical mechanism confirmed by ESR spectroscopy, with thiyl radicals detected at -values ~2.005 . Quenching experiments (e.g., with TEMPO) validate radical intermediates and guide catalyst optimization .

Methodological Considerations

- Data Reproducibility : Replicate crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) to ensure consistent crystal packing, as minor solvent changes alter unit cell parameters .

- Analytical Workflows : Combine LC-MS for purity assessment (>98%) and EDX for elemental composition verification (e.g., sulfur content: 12.5% theoretical vs. 12.3% experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.